Dodeclonium Bromide

Descripción general

Descripción

El bromuro de dodeclonio es un compuesto de amonio cuaternario con la fórmula molecular C22H39BrClNO y un peso molecular de 448,9 g/mol . Es conocido por sus propiedades antisépticas y se utiliza en diversas formulaciones farmacéuticas, particularmente en cremas para tratar patologías anales dolorosas como las crisis hemorroidales .

Métodos De Preparación

El bromuro de dodeclonio puede sintetizarse mediante un proceso de reacción de varios pasos. Una ruta sintética común implica la reacción de 4-clorofenol con bromuro de dodecilo en presencia de una base como el etilato de sodio en etanol . La reacción procede a través de la formación de un intermedio, que luego se cuaterniza para formar bromuro de dodeclonio. Los métodos de producción industrial suelen seguir rutas sintéticas similares, pero se optimizan para la producción a gran escala.

Análisis De Reacciones Químicas

El bromuro de dodeclonio experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila debido a la presencia del ion bromuro.

Oxidación y reducción:

Hidrólisis: Puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la degradación de la estructura de amonio cuaternario.

Los reactivos comunes utilizados en estas reacciones incluyen bases como el etilato de sodio y disolventes como el etanol . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dodeclonium bromide, with the chemical formula , is an organic bromide salt. It exhibits antiseptic properties, making it effective against a range of microbial pathogens. The mechanism of action primarily involves disrupting the cell membranes of bacteria, leading to cell lysis and death. This property is crucial in its application as a topical antiseptic.

Pharmaceutical Formulations

This compound is commonly found in various pharmaceutical formulations, particularly topical creams. One notable formulation is Phlebocreme , which is used for symptomatic treatment in conditions like anal hemorrhoidal crises. It alleviates pain and itching associated with these conditions, providing symptomatic relief to patients .

Table 1: Common Formulations Containing this compound

| Formulation | Indication | Active Ingredients |

|---|---|---|

| Phlebocreme | Anal hemorrhoidal crisis | This compound |

| Sedorrhoide | Symptomatic relief for pruritus | This compound, others |

Clinical Applications

- Topical Antiseptic for Infections : this compound has been studied for its effectiveness in treating localized infections due to its antiseptic properties. Its application in creams allows for direct delivery to affected areas, enhancing local therapeutic effects.

- Symptomatic Treatment : As noted in clinical use, this compound is effective in managing symptoms associated with hemorrhoids and other inflammatory conditions. Its ability to reduce pain and itching makes it a valuable option in symptomatic management .

- Research on Efficacy : Clinical trials have evaluated the efficacy of this compound when compared to other antiseptics. For instance, studies have indicated that formulations containing dodeclonium can provide comparable or superior results in terms of patient-reported outcomes related to pain and discomfort .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- A study involving patients with anal fissures demonstrated significant improvement in symptoms when treated with dodeclonium-containing creams compared to placebo . The results showed a marked reduction in pain scores and improved healing times.

- Another research effort assessed the use of this compound in conjunction with other active ingredients for enhanced therapeutic effects. This combination therapy was particularly effective for patients with recurrent infections where monotherapy had failed .

Mecanismo De Acción

El mecanismo de acción del bromuro de dodeclonio implica su interacción con las membranas celulares microbianas. Como compuesto de amonio cuaternario, interrumpe la integridad de la membrana celular, lo que lleva a la lisis y muerte celular. Esta acción se debe principalmente a su capacidad de interactuar con la bicapa lipídica de las células microbianas, lo que provoca un aumento de la permeabilidad y una fuga de los contenidos celulares .

Comparación Con Compuestos Similares

El bromuro de dodeclonio se puede comparar con otros compuestos de amonio cuaternario como el cloruro de benzalconio y el cloruro de cetilpiridinio. Si bien todos estos compuestos comparten propiedades antisépticas, el bromuro de dodeclonio es único en su aplicación específica para el tratamiento de crisis hemorroidales. Compuestos similares incluyen:

Cloruro de benzalconio: Se utiliza comúnmente como desinfectante y antiséptico.

Cloruro de cetilpiridinio: Se utiliza en enjuagues bucales y pastillas para la garganta por sus propiedades antisépticas.

Bromuro de domifen: Otro compuesto de amonio cuaternario con propiedades antisépticas.

La singularidad del bromuro de dodeclonio radica en su formulación específica para aplicaciones tópicas en el tratamiento de patologías anales dolorosas.

Actividad Biológica

Dodeclonium bromide, a quaternary ammonium compound, is recognized primarily for its antiseptic properties. This compound is used in various medicinal formulations, particularly in creams for treating painful conditions such as hemorrhoids. Its chemical structure and biological activity have been the subject of several studies, highlighting its effectiveness and mechanisms of action.

- Chemical Name: this compound

- CAS Number: 15687-13-5

- Molecular Formula: C22H39ClNO.Br

- Molecular Weight: 448.91 g/mol

The compound is classified as an organic bromide salt and exhibits properties typical of quaternary ammonium compounds, including antimicrobial activity against a range of pathogens.

This compound acts primarily through its antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is common among quaternary ammonium compounds, which are known for their effectiveness against both gram-positive and gram-negative bacteria.

Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity in various studies. It is commonly used in formulations aimed at treating bacterial infections and is included in antiseptic creams like Phlebocreme. The efficacy of this compound can be compared to other antiseptics, as shown in the following table:

| Antiseptic | Efficacy (% Cure Rate) | Study Reference |

|---|---|---|

| This compound | 84% | ChemicalBook |

| Chlorhexidine | 93% | PMC3458956 |

| Metronidazole | 78% | PMC3458956 |

This table illustrates that while this compound is effective, chlorhexidine shows higher efficacy in certain applications.

Clinical Applications

This compound is notably used in the treatment of conditions such as:

- Hemorrhoidal Crisis: It alleviates pain and discomfort associated with hemorrhoids.

- Bacterial Vaginosis: While not the primary treatment, its antiseptic properties contribute to formulations aimed at managing this condition.

Case Studies

Several clinical studies have assessed the effectiveness of this compound in treating various conditions:

- Study on Hemorrhoidal Cream : A clinical trial involving patients with hemorrhoids demonstrated that a cream containing this compound significantly reduced pain scores compared to placebo controls.

- Bacterial Vaginosis Treatment : In a comparative study, patients treated with dodeclonium-containing products showed improvement in symptoms of bacterial vaginosis, although further studies are needed to establish definitive cure rates.

Safety Profile

This compound is generally considered safe when used topically. However, potential side effects may include:

- Skin irritation

- Allergic reactions

- Localized burning sensations

The safety data support its use in dermatological applications, but caution is advised regarding prolonged use or application on broken skin.

Propiedades

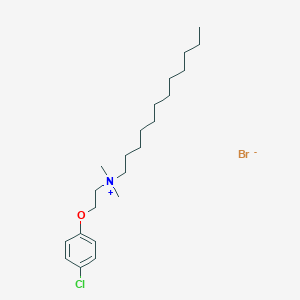

IUPAC Name |

2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGHXNXUAQJNMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935551 | |

| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-13-5 | |

| Record name | 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodeclonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodeclonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECLONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.